Aspyrone

Descripción general

Descripción

Aspyrone is a polyketide fungal metabolite isolated from the fungus Aspergillus melleus. It has been found to exhibit nematicidal activity, particularly against the plant-parasitic nematode Pratylenchus penetrans . This compound’s unique structure and biological activities have made it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aspyrone can be synthesized through a series of chemical reactions involving the highly diastereoselective addition of tetrahydropyranone enolate to 2-tosyloxy-aldehyde, followed by the in situ formation of an epoxide . This method allows for the production of optically pure this compound.

Industrial Production Methods

Industrial production of this compound involves the cultivation of Aspergillus melleus under controlled conditions. The compound is then isolated from the culture filtrate through various extraction and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Aspyrone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Biosynthesis of Aspyrone

This compound is synthesized through a polyketide pathway. Research indicates that the compound is derived from specific precursors, including acetate and malonate. Studies using isotopic labeling have confirmed that the carbon skeleton of this compound originates primarily from these sources, demonstrating the compound's complex biosynthetic route .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Agricultural Uses

The compound has demonstrated insecticidal activity, particularly against pests like silkworm larvae. This property positions this compound as a possible natural pesticide, contributing to sustainable agricultural practices .

Bioremediation

Certain strains of Aspergillus that produce this compound have shown promise in bioremediation efforts, specifically in the degradation of environmental pollutants such as petroleum hydrocarbons. This application highlights the potential of using fungal metabolites in cleaning contaminated environments .

Case Study 1: Antimicrobial Efficacy

A study conducted on A. ochraceus demonstrated that extracts containing this compound effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics, indicating a strong potential for clinical applications.

Case Study 2: Insecticidal Properties

Research on the insecticidal effects of this compound revealed that it caused significant mortality in first instar larvae of silkworms when applied at specific concentrations. This study suggests that this compound could be developed into an eco-friendly pesticide alternative.

Data Table: Summary of Applications

Mecanismo De Acción

Aspyrone exerts its nematicidal effects by disrupting the cellular processes of nematodes. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with the nematode’s nervous system and energy metabolism .

Comparación Con Compuestos Similares

Aspyrone is unique among polyketide fungal metabolites due to its specific structure and biological activities. Similar compounds include:

Actividad Biológica

Aspyrone, a secondary metabolite derived from the fungus Aspergillus melleus, has garnered attention due to its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article explores the biosynthesis, biological functions, and research findings related to this compound, supported by data tables and relevant case studies.

Biosynthesis of this compound

The biosynthesis of this compound involves polyketide synthase (PKS) pathways. Research has identified specific genes responsible for the production of this compound in Aspergillus melleus. Advanced precursor studies using deuterium-labeled compounds have demonstrated that a C10 acid is incorporated into this compound during its synthesis .

Key Findings on Biosynthesis

- Genes Involved : The PKS genes identified include asp1 and asp2, which are crucial for the formation of this compound .

- Metabolic Pathway : this compound biosynthesis is linked to various metabolic pathways within the fungal species, contributing to its antifungal properties.

Biological Activity

This compound exhibits a range of biological activities, particularly in antimicrobial and cytotoxic domains.

Antimicrobial Activity

This compound has been shown to possess weak antibiotic properties against various bacterial strains. Its effectiveness varies significantly depending on the target organism and environmental conditions. Notably, it has demonstrated activity against fungi and certain bacteria, making it a candidate for biocontrol applications in agriculture .

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound against human cancer cell lines. For instance, new compounds derived from this compound exhibited significant cytotoxicity against ten different human cancer cell lines, with particular potency against glioblastoma cells (U251) .

Data Table: Biological Activities of this compound

Case Studies

Several case studies have documented the biological activity of this compound and its derivatives:

-

Cytotoxic Effects on Cancer Cells :

- A study isolated new compounds from Aspergillus ochraceus that included this compound and assessed their cytotoxicity against multiple human cancer cell lines. The results indicated a selective inhibition of U251 cells, showcasing the potential therapeutic applications of this compound derivatives in oncology .

- Antifungal Applications in Agriculture :

Propiedades

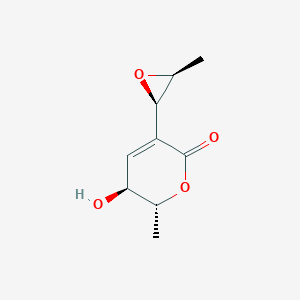

IUPAC Name |

(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAULRNMJFUWRP-HETMPLHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C=C(C(=O)O1)C2C(O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169737 | |

| Record name | Aspyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17398-00-4 | |

| Record name | Aspyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.